Methyl 4-methylpyrrolidine-3-carboxylate

Description

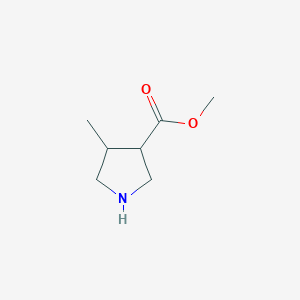

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYSKSUNLWRSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408136 | |

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-88-5 | |

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

An In-depth Technical Guide to Methyl 4-methylpyrrolidine-3-carboxylate

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its structural rigidity, three-dimensional character, and ability to serve as a versatile synthetic handle.[1] Its non-planar, puckered conformation allows for a precise spatial arrangement of substituents, enabling chemists to meticulously explore the pharmacophore space required for potent and selective interactions with biological targets.[1] Within this class of compounds, this compound emerges as a particularly valuable chiral building block. Its defined stereochemistry and functional group array make it a strategic intermediate in the synthesis of complex bioactive molecules, most notably in the development of novel therapeutics. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a saturated five-membered nitrogen-containing ring. A methyl group is located at the 4-position, and a methyl ester (carboxylate) is at the 3-position. This substitution pattern creates two stereocenters, C3 and C4, giving rise to distinct stereoisomers.

The stereochemical relationship between the substituents at C3 and C4 is critical for its utility and biological activity.[2] The trans-(3R,4R) configuration is of significant interest and is a key intermediate in the synthesis of certain opioid receptor antagonists.[2] The ability of the substituents to occupy specific vectors in 3D space profoundly influences binding affinity and selectivity for target proteins like enzymes and receptors.[1][2]

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₂ | [2][3] |

| Molecular Weight | 143.18 g/mol | [2][3] |

| CAS Number | 1065331-03-4 ((3R,4R)-isomer) | [2] |

| 1260603-20-0 ((3R,4R)-isomer) | [2] | |

| 885952-88-5 (isomer unspecified) | [4] | |

| 2101775-05-5 ((3R,4R)-isomer HCl salt) | [2] | |

| Appearance | Varies; often a liquid or solid | N/A |

| Storage | Store under inert gas, moisture sensitive | [4][5] |

Synthesis and Stereochemical Control

Achieving high enantiomeric and diastereomeric purity is paramount for the application of this building block in drug development. Asymmetric catalysis is the preferred strategy to access the desired stereoisomers.

Key Synthetic Strategy: Asymmetric Hydrogenation

The most robust and widely cited method for synthesizing the trans-(3R,4R) isomer is the asymmetric hydrogenation of a prochiral enamide precursor.[2] This method consistently delivers high yields and excellent stereoselectivity.

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on established literature procedures for achieving high stereochemical fidelity.[2]

-

Substrate Synthesis (Enamide Formation):

-

Condense methyl acrylate with (R)-propylene oxide to form the corresponding β-hydroxy ester intermediate.

-

Oxidize the resulting β-hydroxy ester using an oxidant such as manganese dioxide (MnO₂) to yield the key α,β-unsaturated enamide precursor.

-

-

Asymmetric Hydrogenation Reaction:

-

In a suitable pressure vessel, dissolve the α,β-unsaturated enamide precursor in methanol.

-

Add the catalyst, Rh-(R)-BINAP (typically 0.5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.

-

Stir the reaction mixture at room temperature (25°C) until completion (typically monitored by TLC or LC-MS). The reaction generally yields the product in 82-85%.[2]

-

-

Purification and Stereochemical Analysis:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via column chromatography or crystallization (e.g., from ethyl acetate/hexane) to achieve high chemical purity (>98.5%).[2]

-

Crucial Step: Confirm the enantiomeric excess (ee) and diastereomeric ratio using chiral High-Performance Liquid Chromatography (HPLC). A common method involves a Daicel Chiralpak AD-H column with a mobile phase like hexane:ethanol (85:15).[2]

-

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of NMR spectroscopy and mass spectrometry provides a complete structural picture.

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton framework and regiochemistry. | Signals corresponding to the pyrrolidine ring protons, the C4-methyl group (doublet), the ester methyl group (singlet), and the N-H proton (broad singlet). Coupling constants between H3 and H4 help determine the cis/trans relationship. |

| ¹³C NMR | Confirms the carbon skeleton. | Resonances for the ester carbonyl carbon (~170-175 ppm), carbons of the pyrrolidine ring, and the two distinct methyl carbons. |

| 2D NMR (NOESY) | Confirms stereochemistry. | For the trans isomer, a nuclear Overhauser effect (NOE) cross-peak between the proton at C3 and the proton at C4 would be expected, while NOE between the C3 proton and the C4-methyl group would be weak or absent.[2] |

| HRMS (ESI-MS) | Validates molecular formula. | The measured mass should correspond to the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition C₇H₁₃NO₂.[2] |

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate that can undergo several key transformations at its functional groups, allowing for its incorporation into larger, more complex molecules.

Caption: Major reaction pathways for derivatization.

-

Reduction: The methyl ester can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether. This transformation provides a key hydroxymethyl handle for further elaboration.[2]

-

Oxidation: While the pyrrolidine ring is generally stable, harsh oxidizing agents like potassium permanganate can potentially oxidize the molecule, for instance at the C-H bond adjacent to the nitrogen or leading to ring opening.[2] More controlled oxidation can be achieved at the C4-methyl group using reagents like DDQ.[6]

-

Nucleophilic Substitution and N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions to install various substituents. The ester group can also undergo nucleophilic substitution with amines to form amides, a common functional group in pharmaceuticals.[2]

Applications in Drug Discovery

The true value of this compound lies in its application as a chiral scaffold. Its rigid, three-dimensional structure is ideal for designing ligands that fit into the specific pockets of biological targets.

-

Opioid Receptor Antagonists: The (3R,4R)-configured isomer is a documented building block for synthesizing potent and selective κ-opioid receptor (KOR) antagonists.[2] In this context, the stereochemistry is paramount; even minor changes, such as altering the configuration from (3R,4R) to (3R,4S), can dramatically impact receptor selectivity and functional activity.[2]

-

Exploring Pharmacophore Space: The pyrrolidine ring orients the methyl and carboxylate substituents in defined spatial vectors. This allows medicinal chemists to systematically probe structure-activity relationships (SAR). For example, the carboxylate can act as a hydrogen bond acceptor, while the methyl group can provide beneficial van der Waals interactions within a hydrophobic pocket of a target protein.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general guidelines based on related pyrrolidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[5][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

-

Hazards: Pyrrolidine derivatives can be irritating to the eyes, skin, and respiratory system.[5][8] Avoid inhalation of vapors and direct contact with skin and eyes.[5]

-

First Aid:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[5] Some suppliers recommend storage in a freezer at temperatures under -20°C.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of novel therapeutics. Its well-defined stereochemistry, versatile functional groups, and rigid three-dimensional structure provide an excellent platform for developing potent and selective modulators of biological targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the power of this privileged scaffold in medicinal chemistry and drug discovery.

References

- Benchchem. (n.d.). (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate.

- ChemTrack.org. (n.d.). Safety Guideline.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- PubChem. (n.d.). Methyl 4-phenylpyrrolidine-3-carboxylate. CID 3749891.

- Sunway Pharm Ltd. (n.d.). methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. CAS 1065331-03-4.

- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Methylpyrrolidine.

- Greenbook.net. (2019, May 16). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- BLD Pharm. (n.d.). This compound. CAS 885952-88-5.

- RSC Publishing. (2017, June 30). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. CID 19261352.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- The Royal Society of Chemistry. (n.d.). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol.

- National Center for Biotechnology Information. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 885952-88-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemtrack.org [chemtrack.org]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. angenechemical.com [angenechemical.com]

- 8. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-methylpyrrolidine-3-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 4-methylpyrrolidine-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted pyrrolidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, present in numerous natural products and more than 20 FDA-approved drugs.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, exploring key stereoselective synthetic strategies, and highlighting its application in the development of novel therapeutic agents. As a versatile precursor, its stereochemistry and functional group handles make it an invaluable tool for researchers and scientists aiming to construct complex, biologically active molecules.

The Pyrrolidine Scaffold: A Cornerstone of Modern Pharmaceuticals

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a foundational motif in pharmaceutical sciences. Its prevalence in a wide array of biologically active compounds underscores its importance. The conformational flexibility of the pyrrolidine ring, combined with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with biological targets. This structural feature is leveraged in drugs spanning various therapeutic areas, including triptans (Almotriptan), anticholinergics (Procyclidine), and antidiabetics (Mitiglinide).[1]

This compound emerges as a particularly valuable synthetic intermediate within this class. Its structure contains a methyl group and a methyl ester, providing both steric influence and a reactive handle for further chemical modification. The stereochemical relationship between these two substituents (cis or trans) is a critical determinant of the biological activity of its downstream derivatives.

Caption: General structure of this compound.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development. The compound's characteristics, including its molecular weight and stability, dictate handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [2][3] |

| Molecular Weight | 143.18 g/mol | [2][3] |

| CAS Number | 885952-88-5 (racemic) | [3] |

| CAS Number | 1065331-03-4 (hydrochloride salt of 3R,4R isomer) | [2] |

| Storage (Base) | Store in freezer (-20°C), inert atmosphere, protected from light. | [3] |

| Storage (HCl Salt) | Room temperature, sealed in a dry environment. | [2] |

Due to the presence of two stereocenters at positions 3 and 4, this compound can exist as four stereoisomers (RR, SS, RS, SR). The specific stereoisomer used is critical, as biological systems often exhibit high stereoselectivity. For instance, the orientation of a methyl group on a pyrrolidine ring can determine whether a compound acts as an agonist or a pure antagonist at a receptor.[4] Researchers must therefore carefully select and verify the stereochemistry of their starting material.

Key Synthetic Strategies

The synthesis of substituted pyrrolidines with high stereocontrol is a central challenge in organic chemistry. Several robust methods have been developed, with the choice of route depending on the desired substitution pattern, required stereochemical purity, and scalability.

[3+2] Cycloaddition of Azomethine Ylides

This method stands out as a highly convergent and versatile approach for constructing densely functionalized pyrrolidines.[5] It involves the reaction of an azomethine ylide (a 1,3-dipole) with an electron-deficient alkene. The stereochemical outcome can be precisely controlled by using chiral catalysts or auxiliaries.

Causality and Rationale: The power of this reaction lies in its ability to form two carbon-carbon bonds and up to four stereocenters in a single step.[6] The reaction is often catalyzed by silver salts, which facilitate the generation of the azomethine ylide from an imino ester precursor.[6] This provides a direct and atom-economical pathway to the pyrrolidine core.

Caption: Workflow for [3+2] cycloaddition synthesis of pyrrolidines.

Generalized Experimental Protocol:

-

To a solution of the alkene (1.0 eq.) and the imino ester (1.2 eq.) in a suitable solvent (e.g., toluene), add the catalyst (e.g., Ag₂CO₃, 10 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired pyrrolidine derivative.

Asymmetric Michael Addition

For the synthesis of chiral pyrrolidines, the asymmetric Michael addition is an excellent strategy.[5] This method involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, often catalyzed by a chiral organocatalyst, to create a key stereocenter. The resulting intermediate can then be cyclized to form the pyrrolidine ring.

Causality and Rationale: This approach is particularly effective for synthesizing β-proline derivatives and β²-amino acids.[7] The use of organocatalysts allows for the reaction to be performed under mild conditions with high enantioselectivity. A subsequent reductive amination step efficiently closes the ring, transforming the linear Michael adduct into the final cyclic product.

Generalized Experimental Protocol:

-

Dissolve the α,β-unsaturated enone (1.0 eq.) and the nitroalkane nucleophile (1.5 eq.) in a solvent (e.g., CH₂Cl₂).

-

Add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).

-

Stir the mixture at room temperature until the Michael addition is complete (monitored by TLC).

-

Remove the solvent in vacuo. The crude Michael adduct is then subjected to reductive cyclization.

-

Dissolve the adduct in methanol and add a hydrogenation catalyst (e.g., Pd/C).

-

Hydrogenate the mixture under H₂ atmosphere. This reduces the nitro group to an amine, which spontaneously cyclizes and reduces the ketone.

-

Filter the catalyst and concentrate the solvent to obtain the pyrrolidine-3-carboxylic acid derivative.[7]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in drug development, balancing factors like efficiency, cost, and stereochemical control.

| Synthetic Route | Key Features | Typical Yields | Stereoselectivity (d.r. / e.e.) |

| 1,3-Dipolar Cycloaddition | High convergence; versatile for creating multiple stereocenters. | 60-96% | d.r. >20:1; e.e. up to 97% |

| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines; often used in cascade reactions. | 72-99% | d.r. >99:1; e.e. >99% |

| Paal-Knorr Synthesis | Classical and straightforward for N-substituted pyrrolidines. | 68-97% | Not applicable |

(Data synthesized from BenchChem technical documentation)[5]

Applications in Drug Development

This compound is not an end product but a valuable starting point for more complex molecules. Its utility is demonstrated in the synthesis of compounds targeting a range of diseases.

Scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Derivatives of 4-substituted pyrrolidine-3-carboxylic acids have been identified as potent agonists of PPARs.[4] These receptors are critical regulators of glucose and lipid metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia. The pyrrolidine scaffold correctly orients the necessary pharmacophoric elements to achieve dual agonism at PPARα and PPARγ, leading to a comprehensive metabolic benefit.[4]

Caption: Role of the pyrrolidine building block in developing PPAR agonists.

Stereochemistry-Driven Selective Estrogen Receptor Degraders (SERDs): Research has shown that the precise stereochemistry of substituents on the pyrrolidine ring can dramatically alter a drug's mechanism of action.[4] For example, introducing a 3-R-methylpyrrolidine group into a benzopyran scaffold can result in a pure estrogen receptor α (ERα) antagonist and selective degrader (SERD), a promising profile for treating breast cancer.[4] In contrast, the corresponding 3-S-methyl or unsubstituted analogs lack this pure antagonist activity. This highlights the critical importance of accessing specific stereoisomers of building blocks like this compound.

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with the development of sophisticated stereoselective synthetic routes, provides medicinal chemists with a reliable platform for constructing novel therapeutics. The profound impact of its stereochemistry on biological activity, as seen in PPAR agonists and SERDs, underscores the necessity of precision in modern pharmaceutical research. As the demand for more selective and potent drugs continues to grow, the strategic application of versatile building blocks like this compound will remain indispensable.

References

- Synthesis of unique pyrrolidines for drug discovery. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDaPAP12cGxLbCNlZlDON--Oy45GyRD9FSAfrARw45cuiY8rd3HQ21K1Dvhgi1Dq7v_Ikg3KswvQ419AKg0qqEJAOwvg2OqhShame8pGNjU-9zOiII2WeHaEW_KuDxNqDQu_4WOCjPhdPZe2fV3pOppndvDquivamJns653y8=]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8215]

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02931]

- A Comparative Guide to the Synthesis of Substituted Pyrrolidines. BenchChem. [URL: https://www.benchchem.com/pdf/A-Comparative-Guide-to-the-Synthesis-of-Substituted-Pyrrolidines.pdf]

- methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/cas-1065331-03-4.html]

- Pyrrolidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm]

- This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/885952-88-5.html]

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01229a]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4879]

Sources

- 1. enamine.net [enamine.net]

- 2. methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - CAS:1065331-03-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 885952-88-5|this compound|BLD Pharm [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Substituted Pyrrolidine-3-Carboxylates: A Technical Guide for Drug Discovery Professionals

Executive Summary: The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its conformational rigidity, stereochemical complexity, and ability to explore three-dimensional chemical space.[1] This guide delves into the pyrrolidine-3-carboxylate core, a versatile building block that has given rise to a multitude of potent and selective modulators of various biological targets. We will explore the key synthetic strategies that enable chemical diversity, analyze structure-activity relationships across different therapeutic areas—including enzyme inhibition, receptor modulation, and antimicrobial and anticancer activities—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

The Pyrrolidine-3-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a recurring motif in numerous FDA-approved drugs and natural products.[2][3] Its non-planar, puckered conformation allows substituents to be projected into precise vectors in 3D space, facilitating optimal interactions with complex biological targets.[1] The pyrrolidine-3-carboxylate scaffold, a derivative of β-proline, is particularly advantageous. The carboxylic acid group at the 3-position serves as a critical handle for molecular recognition, often acting as a key hydrogen bond donor/acceptor or a mimic of an amino acid carboxylate.

The inherent chirality of substituted pyrrolidines is a crucial feature; different stereoisomers frequently exhibit vastly different biological profiles due to the enantioselective nature of their protein targets.[1][4] Consequently, stereoselective synthesis is paramount in any drug discovery program centered on this scaffold.

Synthetic Strategies: Enabling Access to Chemical Diversity

The biological exploration of the pyrrolidine-3-carboxylate core is underpinned by robust and versatile synthetic methodologies. The ability to control stereochemistry and introduce a wide array of substituents is essential for optimizing potency and selectivity.

Key synthetic approaches include:

-

Asymmetric Michael Addition: Organocatalytic enantioselective Michael addition reactions are a powerful tool for creating highly enantiomerically enriched pyrrolidine-3-carboxylates.[5][6][7][8] A common strategy involves the reaction of carboxylate-substituted enones with nitroalkanes, followed by a reductive cyclization to furnish the desired pyrrolidine ring.[9] This atom-economical approach allows for the concise synthesis of derivatives from readily available starting materials.[7]

-

1,3-Dipolar Cycloadditions: The cycloaddition between azomethine ylides and electron-deficient alkenes is a classic and highly effective method for constructing the pyrrolidine ring.[1][2] This reaction allows for the simultaneous formation of multiple stereocenters with a high degree of control, making it a cornerstone of pyrrolidine synthesis.

-

Functionalization of Chiral Precursors: Readily available chiral molecules such as proline and 4-hydroxyproline can serve as starting materials.[10] Chemical modifications of these precursors provide a reliable route to complex, optically pure pyrrolidine derivatives.

Caption: General synthetic route via Asymmetric Michael Addition.

Key Biological Activities and Structure-Activity Relationships (SAR)

The strategic placement of substituents on the pyrrolidine-3-carboxylate core has yielded compounds with high affinity for a diverse range of biological targets.

Enzyme Inhibition

The constrained conformation of the pyrrolidine ring is well-suited for fitting into the active sites of enzymes.

DPP-IV is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[9] Inhibiting DPP-IV is a validated strategy for treating type 2 diabetes. Pyrrolidine-based structures, especially those with a cyanopyrrolidine moiety, are highly effective DPP-IV inhibitors.[9]

-

Causality: The pyrrolidine ring provides the necessary stereochemistry to orient the cyano group, which forms a reversible covalent bond with the catalytic serine residue in the DPP-IV active site, leading to potent inhibition.[9]

InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[4][11]

-

SAR Insights: Structure-activity relationship studies revealed that inhibitory activity is highly dependent on the substituents of the carboxamide. For instance, piperazine-containing scaffolds with para-substituted phenyl rings showed enhanced inhibition.[11] Crucially, the activity is stereospecific, with only one enantiomer acting as the active inhibitor.[4]

Receptor Modulation

The rigid pyrrolidine scaffold can effectively mimic the conformations of endogenous ligands, leading to potent receptor antagonists and agonists.

Endothelin receptors (ETA and ETB) are involved in vasoconstriction and cell proliferation, making them key targets for cardiovascular diseases.[12] Substituted pyrrolidine-3-carboxylic acids have been extensively developed as potent and selective ET receptor antagonists.[12][13]

-

SAR Insights: Selectivity between ETA and ETB receptors can be dramatically altered by modifying substituents. For example, replacing a 2-aryl group with an n-pentyl group significantly increases ETB/ETA selectivity.[13] Further conformational restriction of the side chain, such as replacing a dialkylacetamide with a 2,6-dialkylacetanilide, can completely reverse selectivity from ETA-selective to ETB-selective.[14]

| Compound/Analog | Target(s) | Affinity (Ki, nM) | Selectivity | Reference |

| Atrasentan (ABT-627) | ETA | 0.036 | >2,000-fold vs ETB | [12][13] |

| A-308165 | ETB | 0.007 | >27,000-fold vs ETA | [12] |

| A-216546 | ETA | 0.46 | >28,000-fold vs ETB | [13] |

| A-192621 | ETB | Sub-nanomolar | >4,000-fold vs ETA | [14] |

iGluRs, including the N-methyl-D-aspartate (NMDA) receptor, are fundamental to synaptic transmission in the central nervous system.[15][16] Dysregulation of iGluR activity is implicated in numerous neurological disorders. Pyrrolidine dicarboxylates have been shown to act as glutamate analogues, with some derivatives functioning as potent and selective NMDA receptor antagonists.[15][17]

-

SAR Insights: An extensive SAR study on a (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold revealed that adding substituents at the 5'-position of the phenyl ring generally conferred selectivity for NMDA receptors, with some analogues showing a preference for specific subunits like GluN2A over GluN2B-D.[15]

Antimicrobial Activity

With rising antimicrobial resistance, there is an urgent need for new antibacterial agents.[18] Pyrrolidine-3-carboxylate derivatives have emerged as a promising class of compounds with significant antibacterial properties.[18][19]

-

Mechanism: Some derivatives function by targeting bacterial topoisomerases, essential enzymes involved in DNA replication.[20]

-

SAR Insights: Studies on pyrrolidine-3-carboxamides targeting ESKAPE pathogens showed that increasing the lipophilicity of certain fragments enhanced antibacterial properties.[20] Other modifications, such as incorporating a 5-nitrothiophene substituent onto a 5-oxopyrrolidine scaffold, have yielded compounds with potent and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[21]

Anticancer Activity

The pyrrolidine scaffold is present in numerous compounds with antiproliferative activity against various cancer cell lines.[3][22]

-

Mechanism: Certain substituted pyrrolidines have been shown to induce cancer cell apoptosis (programmed cell death) and cause cell cycle arrest at the G0/G1 phase.[23][24]

-

SAR Insights: A series of polysubstituted pyrrolidines revealed that compounds bearing trifluoromethyl (CF3) substituents on a phenyl ring were highly potent, with IC50 values in the low micromolar range against a panel of 10 cancer cell lines.[23][24]

| Compound ID | Cancer Cell Line | Activity (IC50, µM) | Mechanism | Reference |

| 3h | HCT116, HL60, etc. | 2.9 - 16 | - | [23] |

| 3k | HCT116, HL60, etc. | 2.9 - 16 | G0/G1 Arrest, Apoptosis | [23][24] |

Experimental Protocols & Methodologies

The trustworthiness of any drug discovery campaign relies on robust and reproducible assays. Below are standard, self-validating protocols for assessing the key biological activities discussed.

Caption: A typical workflow for drug discovery screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Screening

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

-

Validation: The positive control must show clear turbidity, and the negative control must remain clear. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control standard.[25]

Protocol: In Vitro DPP-IV Inhibition Assay

This fluorometric assay quantifies the inhibitory potential of compounds against the DPP-IV enzyme.

-

Reagents: Prepare assay buffer, human recombinant DPP-IV enzyme, and the fluorogenic substrate Gly-Pro-AMC.

-

Compound Plating: Serially dilute test compounds in DMSO and add to a 96-well black plate.

-

Enzyme Addition: Add DPP-IV enzyme solution to all wells except the blank (buffer only) and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC50 value by fitting the data to a dose-response curve.

-

Validation: Known inhibitors (e.g., Sitagliptin) should be used as positive controls to validate assay performance.

Caption: Mechanism of DPP-IV inhibitors on glucose control.[9]

Future Directions and Conclusion

The substituted pyrrolidine-3-carboxylate scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel, potent, and selective therapeutic agents. Its synthetic tractability and conformational pre-organization make it a highly valuable core for medicinal chemists.

Future research will likely focus on:

-

Exploring New Chemical Space: Applying novel synthetic methods to access previously unexplored substitution patterns to identify modulators for new biological targets.

-

Improving Drug-like Properties: Optimizing pharmacokinetic and safety profiles of existing lead compounds to advance them toward clinical development.

-

Structure-Based Design: Leveraging the increasing availability of high-resolution protein crystal structures to rationally design next-generation inhibitors and modulators with enhanced potency and selectivity.[11]

References

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]

-

Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. PubMed. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. Available at: [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. Available at: [Link]

-

D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. PubMed. Available at: [Link]

-

(PDF) Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. ResearchGate. Available at: [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. PubMed. Available at: [Link]

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)–H Activation Strategy and Structure–Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Publications. Available at: [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available at: [Link]

-

Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. Available at: [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Available at: [Link]

-

Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed. Available at: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. Available at: [Link]

-

(R)-Pyrrolidine-3-carboxylic acid. Polleuxlab. Available at: [Link]

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. PubMed. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential privileged scaffold in the landscape of medicinal chemistry.[1][2] Its prevalence in a multitude of natural products, bioactive compounds, and FDA-approved drugs underscores its significance in the design and development of novel therapeutics.[3][4][5] This technical guide provides a comprehensive exploration of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, the critical influence of stereochemistry, versatile synthetic strategies, and its multifaceted role across a spectrum of therapeutic areas. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for professionals engaged in the art and science of drug discovery.

The Pyrrolidine Advantage: Unveiling the Structural and Physicochemical Rationale

The enduring appeal of the pyrrolidine scaffold in drug design is not arbitrary; it is rooted in a unique confluence of structural and physicochemical attributes that render it an exceptional building block for crafting biologically active molecules.[1][6]

Three-Dimensionality and Conformational Flexibility

Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, puckered conformation.[1][6] This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling substituents to be precisely oriented for optimal interaction with biological targets.[1][6][7] The conformational flexibility of the pyrrolidine ring, which can be modulated by the strategic placement of substituents, provides a powerful tool for fine-tuning binding affinity and selectivity.[8]

The Basic Nitrogen: A Key to Physicochemical Modulation

The presence of a basic nitrogen atom is a defining feature of the pyrrolidine ring, profoundly influencing the molecule's overall properties. With a pKa of its conjugate acid around 11.27, pyrrolidine is a strong base, a characteristic that can be leveraged to enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.[9] This basic center is also a key handle for introducing a wide array of substituents, further expanding the chemical space accessible to medicinal chemists.

A comparative analysis of the physicochemical properties of pyrrolidine and its six-membered counterpart, piperidine, reveals subtle yet significant differences that can guide scaffold selection in drug design.

| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.27[9] | ~11.22[9] | Both are strongly basic, with pyrrolidine being slightly more so. This similarity makes them largely interchangeable when basicity is the primary driver. |

| logP (Octanol/Water) | 0.46[9] | 0.84[9] | Pyrrolidine is less lipophilic than piperidine, which can be advantageous for improving solubility and reducing off-target hydrophobic interactions. |

| Conformational Flexibility | Higher | Lower | The greater flexibility of the pyrrolidine ring can allow for better adaptation to the binding site of a biological target. |

The Critical Role of Stereochemistry: A Determinant of Biological Activity

The non-planar nature of the pyrrolidine ring gives rise to the potential for multiple stereocenters, making stereochemistry a paramount consideration in the design of pyrrolidine-based drugs.[10] The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which in turn governs its interactions with chiral biological macromolecules such as enzymes and receptors.[10] It is a well-established principle that different enantiomers and diastereomers of a compound can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles.[10]

The differential binding of stereoisomers to enantioselective proteins is a direct consequence of the three-point attachment model, where a specific spatial orientation of at least three interacting groups is required for optimal receptor binding.[1][7] This principle underscores the necessity of stereocontrolled synthesis to access single, biologically active isomers, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

Synthetic Strategies: Constructing the Pyrrolidine Core

The construction and functionalization of the pyrrolidine ring are central to its application in medicinal chemistry. A variety of robust and versatile synthetic methodologies have been developed to access a diverse array of substituted pyrrolidines.[11][12] These strategies can be broadly categorized into two main approaches: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[6][7]

Functionalization of Chiral Pool Precursors

A common and efficient strategy involves the use of readily available and optically pure starting materials from the chiral pool, such as L-proline and L-hydroxyproline.[12] These precursors provide a stereochemically defined scaffold that can be elaborated through a variety of chemical transformations to introduce desired substituents.

Experimental Protocol: Synthesis of a Proline-Derived Intermediate

This protocol outlines a general procedure for the functionalization of L-proline, a common starting point for the synthesis of more complex pyrrolidine derivatives.

-

Protection of the Amine: To a solution of L-proline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC).

-

Activation of the Carboxylic Acid: The resulting N-Boc-L-proline is then dissolved in an anhydrous solvent (e.g., THF), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is added, followed by the desired amine or alcohol nucleophile.

-

Work-up and Purification: Upon completion, the reaction is filtered to remove any precipitated urea byproduct (in the case of DCC), and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the desired functionalized proline derivative.

[3+2] Cycloaddition Reactions

Among the de novo synthesis methods, the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles stands out as a particularly powerful and atom-economical approach for the stereocontrolled synthesis of polysubstituted pyrrolidines.[11] This method allows for the rapid construction of the five-membered ring with the simultaneous creation of multiple stereocenters.[11]

Caption: A simplified workflow of the [3+2] cycloaddition for pyrrolidine synthesis.

Therapeutic Applications: A Privileged Scaffold Across Disease Areas

The versatility of the pyrrolidine scaffold is evident in its widespread application across a diverse range of therapeutic areas.[2] Its ability to serve as a core structural element in molecules targeting various biological pathways has led to the development of numerous successful drugs.

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a prominent feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes it a valuable scaffold for the development of treatments for neurological and psychiatric conditions. A notable class of pyrrolidine-containing drugs are the racetams, such as levetiracetam, which are used as anticonvulsants in the treatment of epilepsy.[13][14]

Infectious Diseases

The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[15][16] For instance, drugs like telaprevir inhibit viral proteases that are essential for viral replication.[15] More recently, pyrrolidine derivatives have been investigated as inhibitors of the main protease (Mpro) of coronaviruses, highlighting their potential as broad-spectrum antiviral agents.[17]

Pyrrolidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3] They are found in natural product antibiotics like clindamycin and have been incorporated into synthetic compounds with potent antimicrobial properties.[4]

Cancer

In the field of oncology, the pyrrolidine scaffold has been extensively utilized to develop novel anticancer agents.[18][19] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, histone deacetylases (HDACs), and other enzymes involved in cancer cell proliferation and survival.[1] Spiro-pyrrolidine derivatives, in particular, have emerged as a promising class of anticancer compounds.[15][18]

Metabolic Diseases

Pyrrolidine-based compounds have shown significant promise in the treatment of diabetes mellitus.[20][21] One of the key targets in this area is the enzyme dipeptidyl peptidase-4 (DPP-IV), which is involved in glucose homeostasis.[20] Several pyrrolidine derivatives have been developed as potent DPP-IV inhibitors. Additionally, polyhydroxylated pyrrolidines, also known as azasugars, can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby helping to control blood sugar levels.[1][21]

The following table summarizes the inhibitory activity of selected pyrrolidine derivatives against α-glucosidase.

| Compound | Substituent Pattern | IC₅₀ (µM) | Reference |

| Acarbose (Reference) | - | 121.65 | [22] |

| Compound 21 | 2-(trifluoromethoxy)phenyl | 52.79 | [22] |

| 1,4-dideoxy-1,4-imino-l-arabinitol | Polyhydroxylated | More potent than natural enantiomer | [1] |

Inflammatory Diseases

The anti-inflammatory properties of pyrrolidine derivatives have also been explored.[3][23] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2).[23]

Future Perspectives and Conclusion

The pyrrolidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of three-dimensional structure, conformational flexibility, and tunable physicochemical properties has made it an invaluable tool in the hands of drug discovery professionals. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of pyrrolidine derivatives, enabling the creation of even more sophisticated and targeted therapeutics. As our understanding of complex biological pathways deepens, the versatility of the pyrrolidine scaffold will continue to be harnessed to address unmet medical needs across a wide spectrum of diseases. The journey of this privileged scaffold is far from over, and its future contributions to the field of medicine are anticipated with great excitement.

References

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchSquare. [Link]

-

Moreno-Vicente, C., Jové, M., Portero-Otín, M., & Pamplona, R. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Molecules, 26(7), 1999. [Link]

-

Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. [Link]

-

Sharma, S., Kumar, A., & Narasimhan, B. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]

-

Poyraz, S., Sirin, Y., Poyraz, Ö., Çavuşoğlu, B. K., Yurttaş, L., & Yáñez, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

-

Poyraz, S., Sirin, Y., Poyraz, Ö., Çavuşoğlu, B. K., Yurttaş, L., & Yáñez, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

G., S. K., & K., S. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Bakulina, O. Y., & Kantin, G. L. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. [Link]

-

Grienke, U., Hartl, A., Gstraunthaler, G., & Rollinger, J. M. (2000). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Antiviral Research, 48(1), 51-61. [Link]

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 248, 114954. [Link]

-

Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & El-Faham, A. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1292, 136123. [Link]

-

Degoey, D. A., Schrimpf, M. R., Hardee, D. J., Ludwig, J., Miller, E. R., Hodges, T. R., Munoz, A., Perlmutter, S. J., Li, H.-Q. X., Jang, A., Noey, E. L., Gfesser, G. A., Jecs, E., Schmidt, R. G., Dietrich, J. D., Searle, X. B., Nocek, B. P., & Bogdan, A. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(5), 693–694. [Link]

-

Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]

-

Scott, J. S., O'Dowd, H., & O'Neil, I. A. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of Organic Chemistry, 79(13), 6174–6188. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). Semantic Scholar. [Link]

-

Moreira, D., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Al-Qaisi, Z. I., Al-Tel, T. H., & Al-Sawalha, M. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5678. [Link]

-

Poyraz, S., Sirin, Y., & Yilmaz, I. (2025). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico. ACS Omega, 10(38), 37845–37859. [Link]

-

Representative FDA-approved pyrrolidine-containing drugs. (n.d.). ResearchGate. [Link]

-

Zhang, P., Liu, J.-R., Wu, Z.-K., & Zhu, T.-J. (2023). Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. Molecules, 28(14), 5432. [Link]

-

Sahu, S. K., Singh, S., Gaikwad, B. G., & Kumar, R. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

FDA approved anticonvulsant drugs. (n.d.). ResearchGate. [Link]

-

Kumar, A., Kumar, A., & Kumar, A. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Informatics in Medicine Unlocked, 37, 101188. [Link]

-

Jasiewicz, B., Warżajtis, B., & Rychlewska, U. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7798. [Link]

-

Moreira, D., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]

-

Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(24), 7197–7242. [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(15), 6335–6375. [Link]

-

Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]

-

Bakulina, O. Y., & Kantin, G. L. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Brezolin, A. N., & Tormena, C. F. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1168–1178. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. drugs.com [drugs.com]

- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Safe Handling of Methyl 4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The landscape of chemical research is one of constant discovery, with novel molecules emerging at a pace that often outstrips the formal generation of comprehensive safety data. Methyl 4-methylpyrrolidine-3-carboxylate (CAS No. 885952-88-5) is one such compound. As of the date of this publication, a definitive, peer-reviewed Safety Data Sheet (SDS) detailing its specific toxicological and hazard profile is not publicly available.

This guide, therefore, is constructed upon a foundation of scientific prudence and extrapolated data from closely related structural analogs. It is imperative that the user of this document understands that the recommendations herein are based on a precautionary principle. The safety profile of a chemical is unique, and while analogs can provide valuable insights, they are not a substitute for specific data. This document should be considered a living guide, to be updated as more definitive information becomes available.

Section 1: Compound Identification and Known Properties

This compound is a substituted pyrrolidine derivative. Its core structure is a five-membered nitrogen-containing ring, a motif prevalent in many biologically active compounds and pharmaceutical intermediates.

| Identifier | Value | Source |

| Chemical Name | This compound | BLD Pharm[1] |

| CAS Number | 885952-88-5 | BLD Pharm[1] |

| Molecular Formula | C₇H₁₃NO₂ | BLD Pharm[1] |

| Molecular Weight | 143.18 g/mol | BLD Pharm[1] |

Structural Analogs and Inferred Hazards

Given the absence of specific data, we turn to the hazard profile of structurally similar compounds to inform our safety protocols. A key analog is Methyl pyrrolidine-3-carboxylate hydrochloride. The GHS hazard classifications for this salt provide a plausible, albeit unconfirmed, set of risks for our target molecule[2].

-

H302: Harmful if swallowed [2]

-

H315: Causes skin irritation [2]

-

H319: Causes serious eye irritation [2]

-

H335: May cause respiratory irritation [2]

The causality behind these potential hazards lies in the chemical nature of the pyrrolidine ring and the ester functional group. Such structures can be reactive and may interact with biological macromolecules, leading to irritation or toxic effects upon exposure.

Section 2: The Core of Safety - A Risk-Based Approach

A self-validating safety protocol is one that assumes a higher level of risk in the absence of complete information. The following sections detail the necessary precautions for handling this compound, grounded in the inferred hazards.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE must be guided by the potential for skin, eye, and respiratory tract irritation.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Compatible, chemical-resistant gloves are required. Nitrile gloves are a common starting point, but a thorough glove compatibility check is advised. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a significant splash risk, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate level of respiratory protection.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.

Safe Handling and Storage Workflow

The following workflow is designed to minimize exposure and ensure the stability of the compound.

Storage: Preserving Integrity

Based on supplier recommendations, the following storage conditions are critical for maintaining the chemical's integrity:

-

Temperature: Store in a freezer at or below -20°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air or moisture.[1]

-

Light: Keep in a dark place, as the compound may be light-sensitive.[1]

Section 3: Emergency Procedures - Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Response

The following diagram outlines the immediate steps to be taken in case of personal exposure.

Spill and Leak Management

-

Small Spills:

-

Ensure the area is well-ventilated (fume hood).

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, labeled container for chemical waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert your institution's environmental health and safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Section 4: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Containers: Place all contaminated materials (e.g., absorbent pads, used gloves, empty vials) into a clearly labeled, sealed container for hazardous waste.

-

Labeling: The waste container must be labeled with the full chemical name and the associated hazards.

-

Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's EHS department for specific guidance.

Section 5: Conclusion and the Path Forward

The safe handling of this compound requires a proactive and cautious approach. Researchers and drug development professionals must operate under the assumption of the hazards identified in its structural analogs until a comprehensive and verified Safety Data Sheet becomes available. Adherence to the protocols outlined in this guide—rigorous use of PPE, reliance on engineering controls, and preparedness for emergencies—is paramount to ensuring a safe laboratory environment. It is the collective responsibility of the scientific community to seek out and share safety information as it emerges, transforming the unknown into the known and ensuring that innovation and safety advance hand in hand.

References

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-methylpyrrolidine-3-carboxylate, a chiral pyrrolidine derivative with applications in medicinal chemistry as a building block for various bioactive molecules. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and drug development workflows. This document will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, offering insights into experimental design and data interpretation.

The molecular structure of this compound, with the chemical formula C₇H₁₃NO₂, consists of a pyrrolidine ring substituted at the 3- and 4-positions with a methyl carboxylate and a methyl group, respectively. The presence of two stereocenters at these positions gives rise to different stereoisomers, each with unique biological activities and spectroscopic properties. This guide will focus on the general spectroscopic features, with specific data presented for known isomers where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for characterizing this compound, providing information on the chemical environment of each proton and carbon atom, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Interpreting the ¹H NMR Spectrum:

-

Methyl Protons: Two distinct methyl signals are expected: one from the methyl group at the 4-position and another from the methyl ester at the 3-position. The ester methyl protons are typically deshielded and appear at a higher chemical shift (around 3.7 ppm) compared to the methyl group on the pyrrolidine ring (around 1.0-1.2 ppm).

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (at C2, C3, C4, and C5) will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will vary depending on their position relative to the electron-withdrawing ester group and the methyl substituent.

-

N-H Proton: The proton attached to the nitrogen atom will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Interpreting the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The most deshielded carbon will be the carbonyl carbon of the ester group, typically appearing in the range of 170-175 ppm.

-

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring will resonate in the aliphatic region of the spectrum. The carbons attached to the nitrogen (C2 and C5) will be at a higher chemical shift than the other ring carbons.

-

Methyl Carbons: The two methyl carbons will appear at the most upfield region of the spectrum.

Table 1: Representative NMR Data for a this compound Isomer

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C=O | - | ~174.0 |

| O-CH₃ | ~3.70 (s, 3H) | ~51.5 |

| C2-H | ~3.0-3.2 (m, 2H) | ~50.0 |

| C3-H | ~2.8-3.0 (m, 1H) | ~45.0 |

| C4-H | ~2.3-2.5 (m, 1H) | ~35.0 |

| C5-H | ~2.8-3.0 (m, 2H) | ~52.0 |

| C4-CH₃ | ~1.10 (d, 3H) | ~15.0 |

| N-H | broad | - |

Note: The exact chemical shifts and coupling constants will depend on the specific stereoisomer and the solvent used.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis ensures data integrity and reproducibility.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube to a final volume of 0.6-0.7 mL. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Standard parameters for spectral width, acquisition time, and relaxation delay should be optimized.